Cas no 2171369-80-3 ((3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}pentanoic acid)

(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}pentanoic acid
- 2171369-80-3
- EN300-1576479
- (3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}pentanoic acid
-
- Inchi: 1S/C24H25F3N2O5/c1-2-14(11-21(30)31)29-22(32)20(24(25,26)27)12-28-23(33)34-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,28,33)(H,29,32)(H,30,31)/t14-,20?/m1/s1
- InChI Key: RUTHSVUEFWGJQT-QMRFKDRMSA-N
- SMILES: FC(C(C(N[C@@H](CC(=O)O)CC)=O)CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F
Computed Properties
- Exact Mass: 478.17155639g/mol
- Monoisotopic Mass: 478.17155639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 710
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 3.9
(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1576479-5000mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}pentanoic acid |
2171369-80-3 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1576479-10000mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}pentanoic acid |
2171369-80-3 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1576479-0.5g |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}pentanoic acid |
2171369-80-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1576479-2.5g |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}pentanoic acid |
2171369-80-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1576479-0.1g |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}pentanoic acid |
2171369-80-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1576479-10.0g |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}pentanoic acid |
2171369-80-3 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1576479-2500mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}pentanoic acid |
2171369-80-3 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1576479-100mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}pentanoic acid |
2171369-80-3 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1576479-1000mg |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}pentanoic acid |
2171369-80-3 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1576479-1.0g |
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}pentanoic acid |
2171369-80-3 | 1g |
$3368.0 | 2023-06-05 |
(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}pentanoic acid Related Literature
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Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
Additional information on (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}pentanoic acid
Introduction to (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}pentanoic Acid (CAS No. 2171369-80-3)
(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}pentanoic acid, identified by its CAS number 2171369-80-3, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the quest for novel therapeutic agents.
The molecular structure of this compound is characterized by a complex arrangement of functional groups, including an amide linkage, a trifluoromethyl group, and a fluorenylmethoxycarbonyl moiety. These structural features contribute to its unique chemical properties and biological interactions. The presence of the trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of many pharmaceutical compounds.
In recent years, there has been a growing interest in the development of drugs that target specific enzymatic pathways involved in various diseases. The amide bond in (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}pentanoic acid suggests potential applications in modulating enzymes such as proteases and kinases, which are often implicated in inflammatory and oncological conditions. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis but also serves as a pharmacophore in certain drug candidates.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The unique combination of structural elements makes it a versatile scaffold for further derivatization and optimization. Researchers have been exploring its efficacy in preclinical models, particularly in contexts where protease inhibition is desired. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain serine proteases, which are relevant in conditions ranging from inflammation to cancer.
The trifluoromethyl group not only contributes to the compound's stability but also influences its electronic properties, potentially enhancing its binding interactions with biological targets. This feature has been leveraged in the design of small-molecule inhibitors where precise control over electronic distributions is crucial. The fluorenylmethoxycarbonyl moiety, while primarily known for its role in peptide synthesis, adds another layer of complexity that could be exploited for drug design purposes.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Molecular docking studies have been conducted using (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}pentanoic acid as a lead molecule to identify potential binding pockets on target proteins. These studies have provided valuable insights into how modifications to the molecule could enhance its potency and selectivity.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as flow chemistry has facilitated the production of larger quantities for further research purposes. This accessibility is crucial for conducting comprehensive biological evaluations and for advancing towards clinical trials.
In conclusion, (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}pentanoic acid (CAS No. 2171369-80-3) is a promising candidate for further development into a therapeutic agent. Its unique structural features and demonstrated biological activities make it an attractive molecule for drug discovery efforts. As research continues to uncover new applications and optimize its properties, this compound holds significant potential for addressing unmet medical needs.
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